GW-791343

Beschreibung

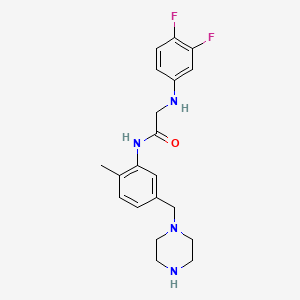

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24F2N4O |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide |

InChI |

InChI=1S/C20H24F2N4O/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27) |

InChI-Schlüssel |

GRUWKTIRBBPZSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F |

Synonyme |

GW791343 N(2)-(3,4-difluorophenyl)-N(1)-(2-methyl-5-(1-piperazinylmethyl)phenyl)glycinamide dihydrochloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide to GW-791343: A Species-Specific Allosteric Modulator of the P2X7 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-791343 is a potent and selective small molecule that exhibits a fascinating species-specific dual activity as an allosteric modulator of the P2X7 receptor (P2X7R), a key player in inflammation and cellular signaling. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound. It is designed to serve as a detailed resource for researchers and professionals in pharmacology and drug development, offering insights into its molecular interactions and the downstream cellular consequences of P2X7R modulation. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.

Core Function and Mechanism of Action

This compound acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. Its primary function is defined by a remarkable species-dependent opposing effect:

-

Human P2X7 Receptor: this compound is a negative allosteric modulator (NAM) , inhibiting the receptor's function.[1][2]

-

Rat P2X7 Receptor: In contrast, it acts as a positive allosteric modulator (PAM) , potentiating the receptor's response to ATP.[1][2]

This dual activity makes this compound a valuable research tool for dissecting the physiological and pathological roles of the P2X7 receptor in different preclinical models.

The modulatory effect of this compound is non-competitive with the endogenous agonist ATP, indicating that it binds to a distinct allosteric site on the receptor.[2] Studies have revealed that this species-specific activity is determined by a single amino acid residue at position 95 of the P2X7 receptor. The human receptor contains a phenylalanine at this position, while the rat receptor has a leucine.[3][4] Swapping these residues between the human and rat receptors reverses the modulatory effect of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on human and rat P2X7 receptors.

Table 1: Negative Allosteric Modulation of Human P2X7 Receptor

| Parameter | Value | Cell Type | Assay | Reference |

| pIC₅₀ | 6.9 - 7.2 | HEK293 expressing human P2X7R | Ethidium Accumulation | [1] |

| Antagonistic Activity | Non-competitive | HEK293 expressing human P2X7R | Ethidium Accumulation | [1] |

Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor

| Parameter | Effect | Cell Type | Assay | Reference |

| Allosteric Modulation | Increases agonist responses | HEK293 expressing rat P2X7R | Ethidium Accumulation | [2] |

| ATP Potentiation | Increases the potency and effect of ATP | HEK293 expressing rat P2X7R | Ethidium Accumulation |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the function of this compound.

Cell Culture and Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous purinergic receptor expression.

-

Transfection: Cells are transiently or stably transfected with plasmids encoding either the full-length human or rat P2X7 receptor. Standard transfection methods such as calcium phosphate precipitation or lipid-based reagents are employed.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

Ethidium Accumulation Assay (Pore Formation Assay)

This assay measures the uptake of the fluorescent dye ethidium through the large pore that forms upon P2X7 receptor activation.

-

Cell Preparation: Transfected HEK293 cells are seeded into 96-well plates and grown to confluence.

-

Assay Buffer: The assay is typically performed in a low ionic strength buffer (e.g., sucrose buffer) or a standard NaCl-based buffer.

-

Procedure:

-

The cell culture medium is replaced with the assay buffer containing ethidium bromide (typically 20 µM).

-

This compound or vehicle is pre-incubated with the cells for a defined period (e.g., 10-30 minutes).

-

The P2X7 receptor agonist, such as ATP or the more potent analog BzATP, is added to stimulate receptor activation.

-

The increase in ethidium fluorescence inside the cells is measured over time using a fluorescence plate reader (excitation ~520 nm, emission ~595 nm).

-

-

Data Analysis: The rate of fluorescence increase is calculated and plotted against the agonist concentration to determine EC₅₀ values in the presence and absence of this compound. For antagonist activity, IC₅₀ values are determined from the inhibition of agonist-stimulated ethidium uptake.

Radioligand Binding Assay

Radioligand binding assays are used to determine if this compound directly competes with a radiolabeled ligand for the same binding site.

-

Membrane Preparation: Membranes from cells expressing the P2X7 receptor are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled P2X7 receptor antagonist, such as [³H]-A-804598, is used.

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of this compound in a suitable binding buffer.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The specific binding is plotted against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki). Studies have shown that this compound does not compete with ATP for its binding site.[2]

Signaling Pathways and Visualizations

The P2X7 receptor is a multifaceted signaling hub. Its activation by ATP, and subsequent modulation by compounds like this compound, triggers a cascade of intracellular events.

P2X7 Receptor Activation and Downstream Signaling

Upon activation by extracellular ATP, the P2X7 receptor undergoes a conformational change, leading to the opening of an ion channel permeable to small cations such as Na⁺ and Ca²⁺, and the efflux of K⁺. Prolonged activation leads to the formation of a larger, non-selective pore that allows the passage of molecules up to 900 Da, including ethidium bromide.

This initial ion flux and pore formation trigger several downstream signaling pathways, including:

-

NLRP3 Inflammasome Activation: The efflux of K⁺ is a critical signal for the assembly and activation of the NLRP3 inflammasome complex. This leads to the activation of caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms.[5][6]

-

MAPK and NF-κB Pathways: P2X7R activation can also lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the transcription factor NF-κB, which are crucial for the expression of pro-inflammatory genes.

-

Phospholipase Activation: The receptor can activate phospholipases (PLD, PLC, and PLA₂) leading to the generation of second messengers.

Visualizing the Function of this compound

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Species-specific allosteric modulation of P2X7R by this compound.

Caption: Experimental workflow for the ethidium uptake assay.

Caption: P2X7R signaling and its inhibition by this compound in human cells.

Conclusion

This compound is a unique pharmacological tool that offers researchers the ability to probe the species-specific functions of the P2X7 receptor. Its well-characterized negative allosteric modulatory activity on the human P2X7 receptor and positive modulatory effect on the rat counterpart provide a powerful means to investigate the receptor's role in various physiological and disease models. The detailed experimental protocols and an understanding of the downstream signaling pathways outlined in this guide will facilitate further research into the therapeutic potential of targeting the P2X7 receptor in inflammatory and neurological disorders. The clear quantitative data and visual representations of its mechanism of action are intended to support the design and interpretation of future studies involving this versatile compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X7 receptor activation leads to NLRP3-independent IL-1β release by human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

GW-791343: A Technical Guide to a Species-Specific P2X7 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-7913443 is a potent and selective antagonist of the human P2X7 receptor, a ligand-gated ion channel that plays a crucial role in inflammation, immunity, and neuropathic pain.[1][2] Activation of the P2X7 receptor by its endogenous ligand, adenosine 5'-triphosphate (ATP), triggers a cascade of downstream signaling events, including the activation of mitogen-activated protein kinases (MAPK), nuclear factor kappa-B (NF-κB), and the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[3][4][5] GW-791343 exhibits a unique pharmacological profile, acting as a negative allosteric modulator of the human P2X7 receptor while being a positive allosteric modulator of the rat orthologue.[6][7][8] This species-specific activity makes this compound a valuable tool for dissecting the physiological and pathological roles of the P2X7 receptor. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Pharmacological Profile of this compound

This compound is a non-competitive antagonist of the human P2X7 receptor, with a pIC50 in the range of 6.9-7.2.[1][2][9][10] Its mechanism of action involves allosteric modulation of the receptor, thereby inhibiting ATP-induced downstream effects.[6][7][8] A key feature of this compound is its species selectivity. While it potently inhibits the human P2X7 receptor, it acts as a positive allosteric modulator on the rat P2X7 receptor, enhancing ATP-induced responses.[6][11] The molecular basis for this species difference has been attributed to a single amino acid difference at position 95 within the receptor.[6]

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity on the P2X7 receptor.

| Parameter | Species | Assay Type | Value | Reference(s) |

| pIC50 | Human | Not Specified | 6.9 - 7.2 | [1][2][9][10] |

| Modulation | Human | Functional Assays | Negative Allosteric Modulator | [6][7][8] |

| Modulation | Rat | Functional Assays | Positive Allosteric Modulator | [6][11] |

Further quantitative data from specific functional assays such as ethidium bromide uptake, calcium influx, and IL-1β release for different species would provide a more comprehensive profile.

Key Experimental Protocols

The characterization of this compound and other P2X7 receptor antagonists relies on a variety of in vitro assays. Below are detailed protocols for some of the most common methods.

Ethidium Bromide Uptake Assay

This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the passage of molecules up to 900 Da, including ethidium bromide.

Materials:

-

HEK293 cells stably expressing the P2X7 receptor of interest (human, rat, or mouse)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer)

-

ATP or BzATP (a potent P2X7 agonist)

-

Ethidium bromide solution

-

This compound or other test compounds

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293-P2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Pre-incubation: Wash the cells with assay buffer. Add this compound or other test compounds at various concentrations to the wells and pre-incubate for a specified time (e.g., 10-40 minutes) at room temperature or 37°C.[1]

-

Agonist and Dye Addition: Add a solution containing the P2X7 agonist (e.g., ATP or BzATP) and ethidium bromide to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) over time using a fluorescence plate reader.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Plot the inhibition of the agonist-induced response against the concentration of this compound to determine the IC50 value.

Intracellular Calcium Influx Assay

This assay measures the initial, rapid influx of calcium through the P2X7 receptor channel upon agonist binding.

Materials:

-

Cells expressing the P2X7 receptor

-

Culture medium

-

Assay buffer (e.g., HBSS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

ATP or BzATP

-

This compound or other test compounds

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells into 96-well plates and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.

-

Cell Washing: Gently wash the cells with assay buffer to remove extracellular dye.

-

Compound Pre-incubation: Add this compound or other test compounds at various concentrations and pre-incubate.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.

-

Agonist Addition: Inject the P2X7 agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition of the agonist-induced calcium influx by this compound to determine its IC50.

IL-1β Release Assay

This assay quantifies the release of the pro-inflammatory cytokine IL-1β, a key downstream consequence of P2X7 receptor activation and subsequent NLRP3 inflammasome assembly.

Materials:

-

Immune cells such as human THP-1 monocytes or primary macrophages

-

LPS (Lipopolysaccharide) for priming

-

Culture medium (e.g., RPMI 1640)

-

ATP

-

This compound or other test compounds

-

IL-1β ELISA kit

Procedure:

-

Cell Priming: Prime the cells with LPS (e.g., 1 µg/mL for 3-4 hours) to induce the expression of pro-IL-1β.

-

Compound Pre-incubation: Pre-incubate the primed cells with various concentrations of this compound.

-

P2X7 Activation: Stimulate the cells with a high concentration of ATP (e.g., 5 mM) for a defined period (e.g., 30-60 minutes).

-

Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

-

ELISA: Quantify the amount of mature IL-1β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the inhibitory effect of this compound on ATP-induced IL-1β release and calculate the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the complex signaling cascades initiated by P2X7 receptor activation and a typical workflow for the characterization of a P2X7 antagonist.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. P2X7 Interactions and Signaling – Making Head or Tail of It - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

- 8. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. targetmol.cn [targetmol.cn]

- 11. researchgate.net [researchgate.net]

The Discovery and Development of GW-791343: A P2X7 Receptor Allosteric Modulator

GW-791343 is a potent and selective, species-specific allosteric modulator of the P2X7 receptor, a ligand-gated ion channel that plays a significant role in inflammation and immune responses. Developed by GlaxoSmithKline (GSK), this small molecule has been a valuable research tool for elucidating the complex pharmacology of the P2X7 receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound, with a focus on its mechanism of action, structure-activity relationships, and the experimental methodologies used in its evaluation.

Discovery and Origin

This compound, with the full chemical name N2-(3,4-difluorophenyl)-N1-(2-methyl-5-(piperazin-1-ylmethyl)phenyl)glycinamide, emerged from a drug discovery program at GlaxoSmithKline aimed at identifying modulators of the P2X7 receptor for potential therapeutic applications in inflammatory diseases. The P2X7 receptor, when activated by high concentrations of extracellular ATP, forms a non-selective cation channel, leading to the release of pro-inflammatory cytokines such as IL-1β. This has made it an attractive target for the development of novel anti-inflammatory agents.

While a detailed, publicly available step-by-step synthesis protocol for this compound is not readily found in the scientific literature, its chemical structure suggests a multi-step synthesis likely involving the coupling of a substituted aniline with a protected piperazine-containing building block, followed by deprotection and amide bond formation. The specific details of the synthetic route are likely proprietary information contained within GSK's patents, such as WO2005033098, which are not fully accessible in the public domain.

Mechanism of Action: A Tale of Two Species

The most striking feature of this compound is its species-specific allosteric modulation of the P2X7 receptor. In humans, this compound acts as a negative allosteric modulator (NAM) , inhibiting the receptor's function.[1] In contrast, it behaves as a positive allosteric modulator (PAM) in rats, potentiating the receptor's response to ATP.[1] This differential activity has made this compound an invaluable tool for studying the structural determinants of P2X7 receptor modulation.

Research by Michel and colleagues identified a single amino acid residue as the primary determinant of this species-specific activity.[2] Phenylalanine at position 95 (F95) in the human P2X7 receptor is responsible for the negative allosteric modulation by this compound, while a leucine residue at the equivalent position in the rat receptor leads to positive allosteric modulation.[2]

The following diagram illustrates the proposed signaling pathway of the P2X7 receptor and the modulatory effect of this compound in human cells.

Quantitative Pharmacological Data

The potency of this compound as a negative allosteric modulator of the human P2X7 receptor has been determined in various in vitro assays. The following table summarizes the available quantitative data.

| Parameter | Species | Assay Type | Value | Reference(s) |

| pIC50 | Human | Ethidium Bromide Uptake | 6.9 - 7.2 | [3] |

| pIC50 | Human | Calcium Influx (FLIPR) | ~7.0 | [4] |

Structure-Activity Relationship (SAR) Studies

Detailed structure-activity relationship studies for the this compound series have not been extensively published. However, the chemical structure of this compound, a substituted N-phenyl-glycinamide derivative with a piperazine moiety, is a common scaffold found in other P2X7 receptor antagonists. This suggests that the following structural features are likely important for its activity:

-

N-phenyl-glycinamide core: This central part of the molecule likely provides the necessary framework for interaction with the allosteric binding site on the P2X7 receptor.

-

Difluorophenyl group: The fluorine substitutions on the phenyl ring are expected to influence the compound's electronic properties and its ability to form key interactions within the binding pocket.

-

Piperazine moiety: The piperazine ring is a common feature in many CNS-active compounds and P2X7 antagonists. It can be protonated at physiological pH, potentially forming ionic interactions and contributing to the compound's solubility and pharmacokinetic properties.

-

Methyl and piperazinylmethyl substitution pattern: The specific substitution pattern on the second phenyl ring is crucial for positioning the molecule correctly within the allosteric site.

The logical relationship for a simplified SAR can be visualized as follows:

Experimental Protocols

The pharmacological characterization of this compound has primarily relied on cell-based functional assays that measure the consequences of P2X7 receptor activation. The two most commonly cited methods are the ethidium bromide uptake assay and calcium influx assays.

Ethidium Bromide Uptake Assay

This assay is a hallmark for studying P2X7 receptor function, as prolonged activation leads to the formation of a large pore permeable to molecules up to 900 Da, such as ethidium bromide.

Principle: Upon entering the cell through the P2X7 pore, ethidium bromide intercalates with intracellular nucleic acids, leading to a significant increase in its fluorescence. Antagonists of the P2X7 receptor will inhibit this agonist-induced increase in fluorescence.

General Protocol:

-

Cell Culture: HEK293 cells stably expressing the human or rat P2X7 receptor are cultured to confluence in appropriate media.

-

Cell Plating: Cells are seeded into 96-well black, clear-bottom plates and allowed to adhere overnight.

-

Compound Incubation: The cell culture medium is replaced with a physiological salt solution containing various concentrations of the test compound (e.g., this compound) and ethidium bromide (typically 10-20 µM). The plates are incubated for a defined period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Agonist Stimulation: A P2X7 receptor agonist, such as ATP or the more potent BzATP, is added to the wells to stimulate receptor activation.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured kinetically over time using a fluorescence plate reader (e.g., FLIPR or similar instrument) with appropriate excitation and emission wavelengths for ethidium bromide (e.g., ~525 nm excitation and ~600 nm emission).

-

Data Analysis: The increase in fluorescence over time is plotted against the concentration of the antagonist to determine the IC50 value.

The following diagram outlines the workflow for the ethidium bromide uptake assay.

Calcium Influx Assay

This assay measures the initial, rapid influx of calcium ions through the P2X7 receptor channel upon agonist binding.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon calcium influx, the dye binds to calcium, resulting in a significant increase in its fluorescence. P2X7 receptor antagonists will block this agonist-induced fluorescence increase.

General Protocol:

-

Cell Culture and Plating: Similar to the ethidium bromide uptake assay, P2X7-expressing cells are cultured and plated in 96-well plates.

-

Dye Loading: The culture medium is replaced with a solution containing a calcium-sensitive dye, and the cells are incubated to allow for dye uptake.

-

Compound Addition: The test compound (e.g., this compound) at various concentrations is added to the wells.

-

Agonist Stimulation and Fluorescence Measurement: The plate is placed in a fluorescence plate reader, and the P2X7 agonist is added. The fluorescence intensity is measured immediately and kinetically to capture the rapid calcium influx.

-

Data Analysis: The peak fluorescence response is plotted against the antagonist concentration to determine the IC50 value.

Preclinical and Clinical Development Status

While this compound has been instrumental as a research tool, there is no publicly available information to suggest that it has entered clinical trials. The development of another GSK P2X7 antagonist, GSK1482160, was discontinued after Phase I studies. The reasons for the lack of clinical development of this compound are not publicly known but could be related to its pharmacokinetic properties, off-target effects, or strategic decisions within GSK's drug development pipeline.

Conclusion

This compound remains a significant molecule in the field of purinergic signaling research. Its unique species-specific allosteric modulation of the P2X7 receptor has provided invaluable insights into the receptor's structure and function. Although it has not progressed to clinical use, the knowledge gained from studying this compound continues to inform the development of new therapeutic agents targeting the P2X7 receptor for a range of inflammatory and neurological disorders. The lack of detailed public information on its synthesis and comprehensive structure-activity relationships, however, highlights the challenges researchers face when working with compounds that have not been fully characterized in the public domain.

References

An In-depth Technical Guide to the Chemical Structure and Properties of GW-791343

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2] This compound exhibits pronounced species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat orthologue.[1][3] This unique pharmacological profile makes this compound a valuable tool for investigating the physiological and pathological roles of the P2X7 receptor. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including detailed experimental protocols and a visualization of the P2X7 receptor signaling pathway.

Chemical Structure and Physicochemical Properties

This compound, also known as 2-[(3,4-Difluorophenyl)amino]-N-[2-methyl-5-(1-piperazinylmethyl)phenyl]-acetamide trihydrochloride, is a synthetic organic compound.[4] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride |

| CAS Number | 309712-55-8 (trihydrochloride) |

| Molecular Formula | C₂₀H₂₄F₂N₄O·3HCl |

| SMILES | CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 483.81 g/mol (trihydrochloride) | [4] |

| Appearance | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in water and DMSO | R&D Systems |

Pharmacological Properties

This compound is a non-competitive allosteric modulator of the P2X7 receptor.[1][3] Its primary pharmacological characteristic is its species-dependent effect.

Mechanism of Action

At the human P2X7 receptor , this compound acts as a negative allosteric modulator , inhibiting the receptor's response to ATP.[1][2][3] In contrast, at the rat P2X7 receptor , it functions as a positive allosteric modulator , potentiating the effects of ATP.[1][3] This differential activity is largely attributed to a single amino acid difference at position 95 of the receptor, which is a phenylalanine in humans and a leucine in rats.[5]

Table 3: Pharmacological Activity

| Species | Receptor | Effect | Potency (pIC₅₀) |

| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2 |

| Rat | P2X7 | Positive Allosteric Modulator | - |

pIC₅₀ represents the negative logarithm of the half maximal inhibitory concentration.

P2X7 Receptor Signaling Pathway

The P2X7 receptor is a non-selective cation channel that, upon activation by high concentrations of extracellular ATP, allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux triggers a multitude of downstream signaling cascades involved in inflammation, immune response, and cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Species-Specific Activity of GW-791343: A Tale of Two Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Topic: GW-791343 Species-Specific Activity, Human vs. Rat

This technical guide delves into the fascinating species-specific activity of the P2X7 receptor modulator, this compound, highlighting its contrasting effects on human and rat orthologs. This compound serves as a compelling case study in the nuances of preclinical drug development and the importance of understanding interspecies pharmacological differences.

Quantitative Data Summary

The pharmacological activity of this compound exhibits a stark dichotomy between human and rat P2X7 receptors. In humans, it acts as a negative allosteric modulator, inhibiting receptor function. Conversely, in rats, it behaves as a positive allosteric modulator, enhancing agonist-induced responses.[1][2] The quantitative data summarizing this differential activity is presented below.

| Parameter | Human P2X7 Receptor | Rat P2X7 Receptor | Reference |

| Activity | Negative Allosteric Modulator | Positive Allosteric Modulator | [1][2] |

| pIC50 (for inhibition) | 6.9 - 7.2 | Not Applicable | [3][4][5][6][7] |

| Effect on Agonist (ATP/BzATP) | Non-competitive antagonism, reduction of maximal response | Potentiation of agonist-induced responses | [1][3] |

| Binding Interaction | Interacts with an allosteric site, distinct from the ATP binding site | Interacts with an allosteric site, distinct from the ATP binding site | [2] |

Unraveling the Mechanism: The Role of a Single Amino Acid

The profound difference in this compound's activity is primarily attributed to a single amino acid residue at position 95 of the P2X7 receptor.[8] In the human P2X7 receptor, this position is occupied by phenylalanine, while in the rat receptor, it is a leucine.[8] Mutational studies, where the human phenylalanine was substituted with the rat leucine, and vice-versa, have confirmed that this single residue is the key determinant of the species-specific allosteric effects of this compound.[8][9]

Key Experimental Protocols

The characterization of this compound's species-specific activity has been elucidated through several key in vitro assays. The methodologies for two of the most critical experiments are detailed below.

Ethidium Bromide Uptake Assay (Pore Formation Assay)

This assay measures the formation of the P2X7 receptor's characteristic large transmembrane pore, which is permeable to molecules up to 900 Da, such as ethidium bromide.

Objective: To determine the functional effect (inhibition or potentiation) of this compound on agonist-induced P2X7 receptor pore formation.

Materials:

-

HEK293 cells stably expressing either human or rat recombinant P2X7 receptors.

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer).

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Ethidium bromide.

-

This compound.

-

96-well microplates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the HEK293 cells expressing the target P2X7 receptor into 96-well plates and culture until they reach a suitable confluence.

-

Compound Pre-incubation: Wash the cells with the assay buffer and then pre-incubate them with varying concentrations of this compound or vehicle control for a specified period (e.g., 40 minutes).[3]

-

Agonist Stimulation and Dye Addition: Add a solution containing a P2X7 agonist (e.g., 1 mM ATP for human P2X7, 0.5 mM for rat P2X7) and ethidium bromide (e.g., 100 µM) to the wells.[1]

-

Incubation: Incubate the plate for a defined duration to allow for agonist-induced pore formation and ethidium bromide uptake (e.g., 8 minutes for human P2X7, 4 minutes for rat P2X7).[1]

-

Fluorescence Measurement: Terminate the reaction (e.g., by washing) and measure the fluorescence of the ethidium bromide that has intercalated with intracellular nucleic acids using a fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm).[10]

-

Data Analysis: For the human P2X7 receptor, plot the inhibition of ethidium uptake against the concentration of this compound to determine the IC50 value. For the rat P2X7 receptor, plot the enhancement of agonist-induced ethidium uptake against the concentration of this compound.

Radioligand Binding Assay

This assay is used to determine if a compound binds to the same site as a known radiolabeled ligand, providing insights into its binding site and mechanism of action.

Objective: To investigate whether this compound binds to the same allosteric site as other known P2X7 modulators.

Materials:

-

Membranes prepared from HEK293 cells expressing human or rat recombinant P2X7 receptors.[1]

-

Radiolabeled P2X7 allosteric modulator (e.g., [3H]-compound-17).[1]

-

Unlabeled this compound and other competing ligands.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.01% BSA).[1]

-

96-well filter plates.

-

Vacuum filtration apparatus.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from the P2X7-expressing HEK293 cells through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand (e.g., 2-3 nM [3H]-compound-17), and varying concentrations of unlabeled this compound or a control compound.[1]

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[1]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through a filter plate, which traps the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filters, add a scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the non-specific binding using a high concentration of an unlabeled competitor. Calculate the specific binding at each concentration of this compound and plot the data to determine if this compound can displace the radioligand, indicating binding to a similar or interacting site.

Visualizations: Signaling Pathways and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the differential signaling and experimental procedures.

References

- 1. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. targetmol.cn [targetmol.cn]

- 8. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Allosteric Modulation of the P2X7 Receptor by GW-791343

For Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of the allosteric modulation of the P2X7 receptor by GW-791343, a compound notable for its species-specific effects. This compound acts as a negative allosteric modulator of the human P2X7 receptor and, conversely, as a positive allosteric modulator of the rat P2X7 receptor.[1][2][3] This guide details the quantitative pharmacology, experimental methodologies for characterization, and the underlying signaling pathways affected by this modulation.

Introduction to P2X7 and Allosteric Modulation

The P2X7 receptor is a trimeric ligand-gated ion channel that opens in response to high concentrations of extracellular ATP.[4] Its activation leads to cation influx, including Na+ and Ca2+, and K+ efflux, which triggers a cascade of downstream signaling events.[5] These events include the activation of inflammasomes, release of pro-inflammatory cytokines like IL-1β, and in some cases, the formation of a large, non-selective pore that can lead to cell death.[4][6][7][8]

Allosteric modulators bind to a site on the receptor distinct from the orthosteric ligand (ATP) binding site.[9] This binding induces a conformational change in the receptor that alters its affinity for the orthosteric ligand or its signaling efficacy. Negative allosteric modulators (NAMs) reduce the receptor's response to the agonist, while positive allosteric modulators (PAMs) enhance it. This compound is a fascinating example of a molecule that exhibits both properties depending on the species.[1][2]

Quantitative Pharmacology of this compound

This compound's interaction with the P2X7 receptor has been quantified through various in vitro assays, revealing its potent and species-dependent modulatory effects.

Table 1: Negative Allosteric Modulation of Human P2X7 Receptor by this compound

| Parameter | Value | Assay Method | Cell Line | Agonist | Reference |

| pIC50 | 6.9 - 7.2 | Ethidium Accumulation | HEK293 | ATP/BzATP | [3][10] |

| Inhibition | Non-competitive | Ethidium Accumulation | HEK293 | ATP/BzATP | [1][3] |

| pIC50 | 6.04 ± 0.10 | [3H]-compound-17 Binding | HEK293 Membranes | - | [10] |

Table 2: Positive Allosteric Modulation of Rat P2X7 Receptor by this compound

| Effect | Observation | Assay Method | Cell Line | Agonist | Reference |

| Potentiation | Increases agonist responses | Ethidium Accumulation | HEK293 | ATP/BzATP | [1][2] |

| EC50 Shift | Produces a leftward shift in the agonist concentration-response curve | Ethidium Accumulation | HEK293 | BzATP | [10] |

| Radioligand Binding | Inhibited [3H]-compound-17 binding | HEK293 Membranes | - | [1][10] |

Signaling Pathways Modulated by this compound

The activation of the P2X7 receptor initiates a complex network of intracellular signaling pathways. This compound, through its allosteric modulation, can either dampen or amplify these signals depending on the species.

P2X7 Receptor Activation Cascade

Upon binding of ATP, the P2X7 receptor channel opens, leading to a rapid influx of Ca2+ and Na+ and efflux of K+.[5] This initial ion flux is a critical trigger for downstream events. Prolonged activation can lead to the formation of a large membrane pore, allowing the passage of molecules up to 900 Da.[4]

Species-Specific Modulation by this compound

In human cells, this compound acts as a NAM, reducing ATP-induced ion flux and subsequent downstream signaling, such as IL-1β release.[1][3] In rat cells, as a PAM, it enhances these ATP-mediated effects.[1][2] The molecular basis for this species specificity has been mapped to amino acid differences in the extracellular domain, with residue 95 being a key determinant.[11]

Experimental Protocols

Characterizing the allosteric modulation of P2X7 by this compound involves a suite of in vitro assays. Detailed methodologies for key experiments are provided below.

Ethidium Bromide Uptake Assay

This assay measures P2X7 receptor-mediated pore formation by quantifying the influx of the fluorescent dye ethidium bromide.

Methodology:

-

Cell Culture: HEK293 cells stably or transiently expressing the human or rat P2X7 receptor are seeded into 96-well black, clear-bottom plates and cultured to confluence.[12][13]

-

Assay Buffer: Prepare an assay buffer, which can be a standard NaCl-based buffer or a sucrose-based buffer to enhance dye uptake.[3]

-

Compound Pre-incubation: Remove the culture medium and wash the cells with the assay buffer. Add the assay buffer containing various concentrations of this compound and pre-incubate for 40 minutes at room temperature.[3]

-

Dye and Agonist Addition: Add a solution containing ethidium bromide (final concentration ~20 µM) and the P2X7 agonist (ATP or BzATP at a desired concentration, e.g., EC80) to the wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) kinetically over 15-30 minutes at 37°C.[2]

-

Data Analysis: The rate of ethidium uptake is determined from the linear phase of the fluorescence increase. For NAM activity, calculate the pIC50 from the concentration-response curve of this compound. For PAM activity, determine the fold-shift in the agonist EC50 in the presence of this compound.[10]

Radioligand Binding Assay

This assay directly measures the binding of this compound to the P2X7 receptor by competing with a radiolabeled ligand that binds to an allosteric site.

Methodology:

-

Membrane Preparation: Homogenize HEK293 cells expressing the P2X7 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate binding buffer.[14]

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (e.g., 2 nM [3H]-compound-17), and varying concentrations of this compound.[10] Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled competitor, e.g., 10 µM compound-17).[10]

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[14]

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound to determine the pIC50 value.[10]

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the ion currents flowing through the P2X7 receptor channels in response to agonist application and its modulation by this compound.

Methodology:

-

Cell Preparation: Plate HEK293 cells expressing the P2X7 receptor on glass coverslips.

-

Solutions: Prepare an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) and an internal pipette solution (e.g., containing KCl or K-gluconate, MgCl2, EGTA, HEPES, and ATP).

-

Recording Setup: Use a patch-clamp amplifier and a microscope. Pull glass micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Whole-Cell Configuration: Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.[15]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Drug Application: Apply the P2X7 agonist (ATP or BzATP) using a rapid perfusion system to evoke an inward current. After a stable response is obtained, co-apply the agonist with this compound to observe its modulatory effect on the current amplitude and kinetics.

-

Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of this compound. For NAMs, this will show a reduction in current, while for PAMs, an increase will be observed.

Conclusion

This compound is a valuable pharmacological tool for studying the P2X7 receptor due to its potent and species-specific allosteric modulation. As a negative allosteric modulator of the human P2X7 receptor, it holds potential for therapeutic applications in inflammatory and neurological diseases. Its contrasting positive allosteric modulation of the rat receptor provides a unique opportunity to dissect the molecular mechanisms of allosteric regulation and the structural determinants of species selectivity. The experimental protocols and signaling pathway information detailed in this guide provide a solid foundation for researchers and drug development professionals working on the P2X7 receptor and the development of novel allosteric modulators.

References

- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The P2X7 Receptor Drives Microglial Activation and Proliferation: A Trophic Role for P2X7R Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of P2X7 Receptors in Release of IL-1β: A Possible Mediator of Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) - Creative Biolabs [neuros.creative-biolabs.com]

- 13. P2X7 receptor cell surface expression and cytolytic pore formation are regulated by a distal C-terminal region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

GW-791343: A Technical Overview of a Species-Specific P2X7 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a key player in inflammation and immune responses. Notably, this compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat orthologue.[1][2][3][4][5] This distinct pharmacological profile makes this compound a valuable research tool for elucidating the complex roles of the P2X7 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its pharmacological properties. However, it is important to note that publicly available data on its comprehensive safety profile and off-target effects are limited.

Core Pharmacology

This compound has been characterized as a non-competitive antagonist of the human P2X7 receptor.[6][7] Its mechanism of action involves binding to an allosteric site on the receptor, thereby modulating the receptor's response to its natural agonist, adenosine triphosphate (ATP).

| Parameter | Value | Species | Reference |

| pIC50 | 6.9 - 7.2 | Human | [1][6][7] |

| Modulation Type | Negative Allosteric Modulator | Human | [1][3][6] |

| Modulation Type | Positive Allosteric Modulator | Rat | [1][3] |

Signaling Pathway and Mechanism of Action

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation leads to the opening of a non-selective cation channel, resulting in ion flux changes and the activation of downstream inflammatory signaling pathways, such as the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines like IL-1β. As a negative allosteric modulator in humans, this compound is presumed to bind to a site distinct from the ATP binding pocket, inducing a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel upon agonist binding.

References

- 1. GW 791343 hydrochloride | CAS 309712-55-8 | GW791343 | Tocris Bioscience [tocris.com]

- 2. Mechanism of action of species-selective P2X7 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. GW791343 (PD049417, GRUWKTIRBBPZSD-UHFFFAOYSA-N) [probes-drugs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

GW-791343 in Neuroscience Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GW-791343, a pivotal modulator of the P2X7 receptor, for its application in neuroscience research. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate its use in laboratory settings.

Core Compound Characteristics

This compound is a potent and selective allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a range of neurological processes, including neuroinflammation and chronic pain. A critical characteristic of this compound is its species-specific activity. It functions as a negative allosteric modulator of the human P2X7 receptor, while acting as a positive allosteric modulator on the rat P2X7 receptor.[1][2] This distinction is crucial for the design and interpretation of preclinical studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity on the human P2X7 receptor.

| Parameter | Value | Species | Receptor | Reference |

| pIC50 | 6.9 - 7.2 | Human | P2X7 | [1] |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and experimental application of this compound, the following diagrams illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for its characterization.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory practices.

In Vitro Characterization: Ethidium Bromide Uptake Assay

This assay measures the permeability of the P2X7 receptor ion channel, which is a hallmark of its activation.

Objective: To determine the inhibitory (human P2X7) or potentiating (rat P2X7) effect of this compound on agonist-induced P2X7 receptor activation.

Materials:

-

HEK293 cells stably expressing either human or rat P2X7 receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HEPES-buffered saline).

-

This compound stock solution (in DMSO).

-

P2X7 receptor agonist (e.g., BzATP).

-

Ethidium bromide solution.

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Seed the HEK293-P2X7 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the agonist (BzATP) solution at a concentration that elicits a submaximal response (for potentiation) or a maximal response (for inhibition).

-

Assay Protocol: a. Wash the cells once with assay buffer. b. Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. c. Add the ethidium bromide solution to all wells. d. Add the agonist (BzATP) to the appropriate wells. e. Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~525 nm and an emission wavelength of ~595 nm. f. Continue to take readings every 1-2 minutes for a total of 15-30 minutes.

-

Data Analysis: a. Calculate the rate of ethidium bromide uptake for each condition. b. For inhibition assays, plot the rate of uptake against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value. c. For potentiation assays, compare the rate of uptake in the presence and absence of this compound.

In Vivo Model: Neuropathic Pain

This protocol describes a general framework for assessing the analgesic effects of this compound in a rat model of neuropathic pain, leveraging its positive allosteric modulatory effect on the rat P2X7 receptor.

Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a rat model of neuropathic pain.

Materials:

-

Male Sprague-Dawley rats.

-

Surgical instruments for inducing neuropathic pain (e.g., Chronic Constriction Injury model).

-

This compound for in vivo administration (formulated in a suitable vehicle).

-

Vehicle control.

-

Von Frey filaments for assessing mechanical allodynia.

-

Apparatus for behavioral testing.

Procedure:

-

Induction of Neuropathic Pain: a. Anesthetize the rats according to approved institutional protocols. b. Perform the Chronic Constriction Injury (CCI) surgery by loosely ligating the sciatic nerve. c. Allow the animals to recover for a period of 7-14 days, during which neuropathic pain symptoms will develop.

-

Drug Administration: a. On the day of testing, administer this compound or vehicle to the rats via the desired route (e.g., intraperitoneal injection). b. Allow sufficient time for the compound to reach its target (e.g., 30-60 minutes).

-

Behavioral Testing (Mechanical Allodynia): a. Place the rats in individual testing chambers with a wire mesh floor. b. Allow the animals to acclimate for at least 15 minutes. c. Apply von Frey filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited. d. Determine the paw withdrawal threshold for each animal.

-

Data Analysis: a. Compare the paw withdrawal thresholds between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). b. A significant increase in the paw withdrawal threshold in the this compound group would indicate an analgesic effect.

Ex Vivo Analysis: Electrophysiology

This protocol outlines the use of patch-clamp electrophysiology to study the effects of this compound on P2X7 receptor currents in isolated neurons.

Objective: To characterize the modulatory effects of this compound on agonist-evoked currents in neurons expressing P2X7 receptors.

Materials:

-

Acutely dissociated or cultured neurons known to express P2X7 receptors.

-

Patch-clamp electrophysiology rig (amplifier, micromanipulator, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Extracellular and intracellular recording solutions.

-

This compound stock solution.

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Data acquisition and analysis software.

Procedure:

-

Cell Preparation: Prepare the neuronal culture or acute slice preparation for recording.

-

Electrophysiological Recording: a. Establish a whole-cell patch-clamp configuration on a target neuron. b. Record baseline membrane currents. c. Apply the P2X7 agonist to the cell via a perfusion system to evoke an inward current. d. After washing out the agonist, pre-apply this compound for a set duration. e. Co-apply the agonist and this compound and record the evoked current.

-

Data Analysis: a. Measure the peak amplitude of the agonist-evoked currents in the absence and presence of this compound. b. Compare the current amplitudes to determine the modulatory effect of this compound (inhibition or potentiation). c. A dose-response curve can be generated by testing multiple concentrations of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2X7 receptor in the central nervous system. Its species-specific allosteric modulation necessitates careful consideration in experimental design. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their neuroscience research endeavors.

References

GW-791343: A Modulator of the P2X7 Receptor and its Implications for Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a key player in the neuroinflammatory cascade. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its role in neuroinflammation, drawing upon available preclinical data. The information is intended to support researchers and drug development professionals in exploring the therapeutic potential of targeting the P2X7R pathway.

This compound: A Species-Specific Allosteric Modulator

This compound exhibits species-specific activity. In humans, it acts as a negative allosteric modulator of the P2X7 receptor, with a pIC50 ranging from 6.9 to 7.2.[1][2] This means it binds to a site on the receptor distinct from the ATP-binding site and reduces the receptor's response to its natural agonist, ATP. Conversely, in rats, this compound functions as a positive allosteric modulator , enhancing the effects of ATP.[2] This critical distinction must be considered when designing and interpreting preclinical studies.

The P2X7 Receptor: A Central Hub in Neuroinflammation

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on microglia, the resident immune cells of the central nervous system (CNS). Under pathological conditions, such as brain injury or disease, damaged cells release high concentrations of ATP into the extracellular space. This excess ATP activates P2X7R on microglia, triggering a cascade of inflammatory events.

P2X7R-Mediated Signaling Pathway in Microglia

Activation of the P2X7R on microglia leads to the opening of a non-selective cation channel, resulting in K+ efflux and Ca2+ influx. This ionic dysregulation is a critical signal for the assembly and activation of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1. Active caspase-1, in turn, processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms, IL-1β and IL-18. These cytokines are potent mediators of neuroinflammation, contributing to neuronal damage and the propagation of the inflammatory response.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of GW-791343

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] This compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor. The pIC50 of this compound for the human P2X7 receptor is in the range of 6.9-7.2.[1] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound on the human P2X7 receptor.

Data Presentation

Table 1: In Vitro Activity of this compound on the Human P2X7 Receptor

| Parameter | Value | Assay Type | Cell Line | Reference |

| pIC50 | 6.9 - 7.2 | Ethidium Bromide Uptake | HEK293 expressing human P2X7 | [1] |

| Mode of Action | Negative Allosteric Modulator | Functional Assays | Recombinant cell lines | [1] |

Signaling Pathway

The P2X7 receptor is a non-selective cation channel that, upon activation by ATP, leads to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This initial ion flux can trigger a cascade of downstream signaling events. In immune cells, prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da. This pore formation is a key step in the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Downstream signaling pathways activated by P2X7 include the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways.

References

Application Notes and Protocols for GW-791343 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-791343 is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] It is crucial to note that this compound is not a C-C chemokine receptor type 2 (CCR2) or CCR5 antagonist. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments to investigate the role of the P2X7 receptor in various cellular processes.

This compound exhibits species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[1][3] This differential activity makes it a valuable tool for comparative studies. As a negative allosteric modulator in human cells, this compound does not compete with ATP for its binding site but rather binds to a distinct site on the receptor to inhibit its function.[2]

The P2X7 receptor is widely expressed on immune cells, epithelial cells, and cells of the central nervous system.[4][5] Its activation is implicated in a range of physiological and pathological processes, including inflammation, cell death, proliferation, and migration.[4][6] These protocols will guide researchers in utilizing this compound to probe these functions in vitro.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other reagents commonly used in P2X7 receptor cell culture experiments.

Table 1: Potency of this compound

| Parameter | Species | Value | Reference(s) |

| pIC50 | Human | 6.9 - 7.2 | [1] |

Table 2: Typical Agonist Concentrations for P2X7R Activation

| Agonist | Cell Type | Typical Concentration Range | Reference(s) |

| ATP | Various | 1 - 5 mM | [4] |

| BzATP | Various | 10 - 300 µM | [3][7] |

Table 3: Common P2X7R Antagonists and their IC50 Values (for comparison)

| Antagonist | Assay | Cell Type | IC50 Value | Reference(s) |

| A438079 | Calcium Influx | hP2X7-HEK293 | ~100 nM | [3] |

| Brilliant Blue G (BBG) | Pore Formation | J774.G8 | 1.3 - 2.6 µM | [8] |

| Oxidized ATP (oATP) | Pore Formation | J774.G8 | 173 - 285 µM | [8] |

Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP initiates a cascade of downstream signaling events. Initially, it functions as a non-selective cation channel, leading to the influx of Ca²⁺ and Na⁺ and the efflux of K⁺.[9] Prolonged activation results in the formation of a large, non-selective pore, allowing the passage of molecules up to 900 Da.[10] This leads to the activation of the NLRP3 inflammasome and subsequent processing and release of pro-inflammatory cytokines such as IL-1β.[9][11] Downstream signaling also involves the activation of various kinases, including MAPKs (p38, ERK1/2) and the PI3K/Akt pathway, which can influence cellular processes like proliferation, survival, and migration.[7]

Experimental Workflow

A typical workflow for investigating the effect of this compound on P2X7R-mediated cellular responses is outlined below. This workflow can be adapted for various specific assays.

Detailed Experimental Protocols

Protocol 1: P2X7R Pore Formation Assay using Ethidium Bromide Uptake

This assay measures the formation of the large-conductance pore associated with prolonged P2X7R activation by quantifying the uptake of the fluorescent dye ethidium bromide.

Materials:

-

HEK293 cells stably expressing human P2X7R (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-L-lysine coated 96-well black, clear-bottom plates

-

Assay Buffer (e.g., 140 mM NaCl, 5.6 mM KCl, 10 mM HEPES, 10 mM D-glucose, 0.5 mM CaCl₂, pH 7.4)

-

This compound stock solution (in DMSO)

-

ATP or BzATP stock solution (in assay buffer)

-

Ethidium bromide solution (100 µM final concentration)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293-hP2X7R cells into poly-L-lysine coated 96-well black, clear-bottom plates at a density that will result in a confluent monolayer after 18-24 hours of incubation.[3]

-

Cell Preparation: On the day of the assay, carefully remove the growth medium. Wash the cells once with 200 µL of assay buffer.

-

Compound Incubation: Add 90 µL of assay buffer containing the desired concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) to the wells. Incubate for 40 minutes at room temperature.[3]

-

Agonist and Dye Addition: Prepare a 10X stock of ATP or BzATP and ethidium bromide in assay buffer. Add 10 µL of this mixture to each well to achieve the final desired agonist concentration (e.g., 1-3 mM ATP or 10-100 µM BzATP) and a final ethidium bromide concentration of 100 µM.

-

Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., for 15-30 minutes) at an excitation wavelength of ~525 nm and an emission wavelength of ~605 nm.[10]

-

Data Analysis: Determine the rate of ethidium bromide uptake for each condition. Plot the percentage of inhibition of the agonist-induced response against the concentration of this compound to calculate the IC50 value.

Protocol 2: IL-1β Release Assay

This protocol measures the release of the pro-inflammatory cytokine IL-1β from immune cells following P2X7R activation. This is a key downstream event of P2X7R signaling.

Materials:

-

THP-1 human monocytic cell line (or primary human monocytes)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

ATP or BzATP stock solution

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Priming: Culture THP-1 cells and, if desired, differentiate them into macrophage-like cells with PMA (e.g., 100 ng/mL for 24-48 hours). Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β.[4]

-

Compound Incubation: Wash the cells with serum-free medium to remove LPS. Pre-incubate the cells with various concentrations of this compound or vehicle for 30-60 minutes.[4]

-

P2X7R Activation: Stimulate the cells with a P2X7R agonist (e.g., 5 mM ATP) for 30-60 minutes.[4]

-

Supernatant Collection: Centrifuge the cell plates and carefully collect the supernatants.

-

ELISA: Quantify the amount of released IL-1β in the supernatants using a commercial human IL-1β ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Plot the percentage of inhibition of IL-1β release against the concentration of this compound to determine the IC50 value.

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to assess the effect of this compound on the collective migration of a sheet of cells, which is relevant for processes like wound repair and cancer metastasis.

Materials:

-

Adherent cell line expressing human P2X7R (e.g., A549, keratinocytes)

-

Appropriate cell culture medium

-

Culture plates or dishes (e.g., 24-well plate)

-

Sterile pipette tip (p200) or a commercially available scratch assay insert

-

This compound stock solution (in DMSO)

-

P2X7R agonist (e.g., BzATP)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

-

Creating the Wound: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch down the center of the well. Alternatively, use a scratch assay insert to create a more uniform gap.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing different concentrations of this compound or vehicle. For experiments investigating the effect on agonist-induced migration, add the P2X7R agonist (e.g., BzATP) with or without this compound.

-

Imaging: Immediately after creating the wound (time 0) and at subsequent time points (e.g., 6, 12, 24 hours), capture images of the scratch.

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each condition. Compare the migration rates between the different treatment groups.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the role of the P2X7 receptor in human and rat cells. Its distinct activities in these species offer unique opportunities for comparative research. The protocols provided here offer a foundation for investigating the effects of this compound on key cellular functions mediated by the P2X7 receptor. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of appropriate controls, including vehicle controls and agonist/antagonist controls, is essential for robust and reproducible results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hyaluronan Fragments Improve Wound Healing on In Vitro Cutaneous Model through P2X7 Purinoreceptor Basal Activation: Role of Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and in vitro Evaluation of P2X7 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An Improved Method for P2X7R Antagonist Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Real-time Live-cell Flow Cytometry to Investigate Calcium Influx, Pore Formation, and Phagocytosis by P2X7 Receptors in Adult Neural Progenitor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | The P2X7 Receptor-Interleukin-1 Liaison [frontiersin.org]

- 11. clyte.tech [clyte.tech]

Application Notes and Protocols for In Vivo Animal Studies of a P2X7 Receptor Modulator

Overview of P2X7 Receptor Modulation in In Vivo Models

The P2X7 receptor is a ligand-gated ion channel activated by extracellular ATP, playing a crucial role in inflammation, immune responses, and neuropathic pain.[2][3] Modulation of this receptor with antagonists like A-438079 has shown therapeutic potential in various preclinical models.[4][5][6] In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of P2X7 modulators.

Quantitative Data Summary for A-438079 In Vivo Studies

The following table summarizes representative dosages and administration routes for the P2X7 receptor antagonist A-438079 in various rodent models.

| Animal Model | Species | Route of Administration | Dosage Range | Therapeutic Effect | Reference(s) |

| Sepsis (LPS-induced) | Rat | Intraperitoneal (i.p.) | 15 mg/kg | Alleviated lung oxidative stress | [6][7] |

| Muscular Dystrophy | Mouse | Intraperitoneal (i.p.) | 3 mg/kg (every two days) | Reduced muscle fibrosis and inflammation | [5] |

| Neuropathic & Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 100 - 300 µmol/kg | Raised withdrawal thresholds | [8][9] |

| Seizures | Rat | Intraperitoneal (i.p.) | 5 and 15 mg/kg | Reduced seizure severity and neuronal death | [8][9] |

| Acetaminophen-induced Liver Injury | Mouse | Intraperitoneal (i.p.) | 80 mg/kg | Protective against liver injury | [10] |

| Mammary Tumor Growth | Mouse | Intraperitoneal (i.p.) | Not specified | Reduced tumor growth and metastasis | [11][12] |

Experimental Protocols

Protocol for Investigating the Efficacy of a P2X7 Antagonist in a Rat Model of Inflammatory Pain

This protocol provides a detailed methodology for assessing the analgesic effects of a P2X7 antagonist, using A-438079 as an example, in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

3.1.1. Materials

-

Male Sprague-Dawley rats (200-250 g)

-

A-438079 hydrochloride (or other P2X7 antagonist)

-

Vehicle (e.g., sterile saline or 0.5% methylcellulose)

-

Complete Freund's Adjuvant (CFA)

-

Isoflurane for anesthesia

-

Von Frey filaments for mechanical allodynia assessment

-

Plantar test apparatus for thermal hyperalgesia assessment

-

Standard laboratory equipment (syringes, needles, animal cages, etc.)

3.1.2. Experimental Procedure

-

Animal Acclimation: Acclimate rats to the housing facility for at least 7 days before the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Induction of Inflammatory Pain:

-